(5E)-5-{4-methoxy-3-[(quinolin-8-yloxy)methyl]benzylidene}-3-(2-methylphenyl)-2-thioxoimidazolidin-4-one
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Overview
Description
5-((E)-1-{4-METHOXY-3-[(8-QUINOLYLOXY)METHYL]PHENYL}METHYLIDENE)-3-(2-METHYLPHENYL)-2-THIOXOTETRAHYDRO-4H-IMIDAZOL-4-ONE is a complex organic compound with a unique structure that includes a quinoline moiety, a methoxy group, and a thioxotetrahydroimidazole ring
Preparation Methods
The synthesis of 5-((E)-1-{4-METHOXY-3-[(8-QUINOLYLOXY)METHYL]PHENYL}METHYLIDENE)-3-(2-METHYLPHENYL)-2-THIOXOTETRAHYDRO-4H-IMIDAZOL-4-ONE involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the formation of the quinoline moiety, followed by the introduction of the methoxy group and the thioxotetrahydroimidazole ring. Reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure conditions to ensure high yield and purity. Industrial production methods may involve optimization of these conditions to scale up the synthesis while maintaining efficiency and cost-effectiveness .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions.
Scientific Research Applications
5-((E)-1-{4-METHOXY-3-[(8-QUINOLYLOXY)METHYL]PHENYL}METHYLIDENE)-3-(2-METHYLPHENYL)-2-THIOXOTETRAHYDRO-4H-IMIDAZOL-4-ONE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Compared to other similar compounds, 5-((E)-1-{4-METHOXY-3-[(8-QUINOLYLOXY)METHYL]PHENYL}METHYLIDENE)-3-(2-METHYLPHENYL)-2-THIOXOTETRAHYDRO-4H-IMIDAZOL-4-ONE stands out due to its unique structure and the presence of the quinoline moiety. Similar compounds include those with different substituents on the phenyl or quinoline rings, which may exhibit different chemical and biological properties. The uniqueness of this compound lies in its specific combination of functional groups and the resulting properties .
Properties
Molecular Formula |
C28H23N3O3S |
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Molecular Weight |
481.6 g/mol |
IUPAC Name |
(5E)-5-[[4-methoxy-3-(quinolin-8-yloxymethyl)phenyl]methylidene]-3-(2-methylphenyl)-2-sulfanylideneimidazolidin-4-one |
InChI |
InChI=1S/C28H23N3O3S/c1-18-7-3-4-10-23(18)31-27(32)22(30-28(31)35)16-19-12-13-24(33-2)21(15-19)17-34-25-11-5-8-20-9-6-14-29-26(20)25/h3-16H,17H2,1-2H3,(H,30,35)/b22-16+ |
InChI Key |
VJRVGZJWQDXASJ-CJLVFECKSA-N |
Isomeric SMILES |
CC1=CC=CC=C1N2C(=O)/C(=C\C3=CC(=C(C=C3)OC)COC4=CC=CC5=C4N=CC=C5)/NC2=S |
Canonical SMILES |
CC1=CC=CC=C1N2C(=O)C(=CC3=CC(=C(C=C3)OC)COC4=CC=CC5=C4N=CC=C5)NC2=S |
Origin of Product |
United States |
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